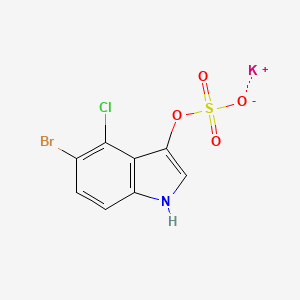

Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is a vital reagent used in biomedical research . It is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression .

Synthesis Analysis

This compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .Molecular Structure Analysis

The molecular formula of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is C8H4BrClKNO4S . The molecular weight is 364.64 .Chemical Reactions Analysis

The compound is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . It is also oxidized by nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .Physical And Chemical Properties Analysis

The molecular weight of Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate is 364.64 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Sulfatase Substrate

This compound is often used as a sulfatase substrate . Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, a critical process in the metabolism of sulfur. The use of this compound allows researchers to study the activity of these enzymes in various biological systems .

Biomedical Research

“5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is a vital reagent used in biomedical research . It can be used in a variety of experimental setups, contributing to our understanding of biological processes and the development of new therapeutic strategies .

β-Galactosidase Activity Detection

This compound is commonly used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression . β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, and its activity can be a useful marker in many biological research contexts .

Histochemistry

In histochemistry , the compound is used to detect the activity of β-galactosidase . Histochemistry is the study of the chemical composition of cells and tissues, and this compound can help visualize areas where β-galactosidase is active .

Bacteriology

In the field of bacteriology , “5-Bromo-4-chloro-3-indolyl sulfate potassium salt” is used to detect β-galactosidase activity . This can be particularly useful in studying bacterial gene expression and understanding the role of β-galactosidase in bacterial metabolism .

Drug Discovery

The compound’s role in detecting β-galactosidase activity also makes it valuable in drug discovery . By monitoring the activity of this enzyme, researchers can gain insights into the effects of potential therapeutic compounds .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is the sulfatase enzyme . Sulfatases play a crucial role in the modification of sulfate esters, a process that is vital for various biological activities.

Mode of Action

5-Bromo-4-chloro-3-indolyl sulfate potassium salt acts as a substrate for the sulfatase enzyme . The enzyme cleaves the sulfate group from the substrate, resulting in the formation of a product that can be easily detected, aiding in the study of the enzyme’s activity .

Biochemical Pathways

The action of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt primarily affects the sulfatase pathway . The cleavage of the sulfate group is a key step in this pathway, influencing various downstream effects. The exact downstream effects can vary depending on the specific sulfatase enzyme and the biological context.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it could have good bioavailability

Result of Action

The cleavage of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt by sulfatase enzymes results in the formation of a detectable product . This allows for the visual identification of enzymatic activity, aiding in the treatment of various diseases including cancer and genetic disorders .

Safety and Hazards

Orientations Futures

Indole derivatives, such as Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONBCMDYPZGTEU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClKNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635399 |

Source

|

| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

CAS RN |

6578-07-0 |

Source

|

| Record name | Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)